Product packaging for Oxepane-4-thiol(Cat. No.:)

Oxepane-4-thiol

Cat. No.: B13332251
M. Wt: 132.23 g/mol
InChI Key: YXMLEVBYJQCDIF-UHFFFAOYSA-N
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Description

Oxepane-4-thiol is a high-purity chemical compound supplied for laboratory research use only. It is strictly not for diagnostic, therapeutic, or personal use. This specialized organosulfur compound features a seven-membered oxepane ring—a cyclic ether with low chemical reactivity and relative freedom from ring strain—substituted with a thiol group at the 4-position . The molecular formula is C6H12OS, and it has a molecular weight of 132.22 g/mol . This structure makes it a valuable bifunctional building block in synthetic chemistry, particularly for the construction of complex polyoxygenated oxepanes and thiepanes found in biologically active natural products . The presence of the thiol group allows for further functionalization, for instance, through reactions like thiol-olefin co-oxygenation (TOCO), a methodology used in the synthesis of other seven-membered ring systems such as 1,2,4-trioxepanes . Researchers utilize this compound as a key intermediate in method development and the total synthesis of complex molecular architectures, where its unique ring system presents specific synthetic challenges due to entropic and enthalpic factors . Please refer to the Certificate of Analysis (COA) for batch-specific information, including CAS number and purity specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B13332251 Oxepane-4-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

oxepane-4-thiol

InChI

InChI=1S/C6H12OS/c8-6-2-1-4-7-5-3-6/h6,8H,1-5H2

InChI Key

YXMLEVBYJQCDIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)S

Origin of Product

United States

Synthetic Methodologies for Oxepane 4 Thiol and Analogous Oxepane Systems

Strategies for Oxepane (B1206615) Ring Construction

The formation of the oxepane ring can be achieved through various synthetic strategies, primarily involving the cyclization of acyclic precursors or the rearrangement of existing ring systems. rsc.orgodu.edu These methods provide access to a diverse range of substituted oxepanes, which can potentially serve as precursors for further functionalization to introduce moieties such as the thiol group at the C4 position.

Cyclization Approaches for Seven-Membered Oxacyclesrsc.orgodu.edu

The intramolecular cyclization of a linear precursor is a fundamental approach to the synthesis of cyclic ethers. For oxepanes, this involves the formation of a carbon-oxygen bond to close a seven-membered ring. Several methods have been developed to facilitate this often-disfavored process. researchgate.net

Radical cyclizations offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of oxepane synthesis, intramolecular radical cyclization can be employed to construct the seven-membered ring. acs.orgtandfonline.com For instance, a convergent and stereoselective method for the synthesis of an O-linked oxepane ring system has been developed utilizing an intramolecular radical cyclization. acs.org This approach was instrumental in the synthesis of the (E)FGH ring system of ciguatoxins, where an intramolecular radical cyclization was used to construct the oxepane (G) ring. nih.gov Sibi and co-workers developed a reductive cyclization strategy involving a radical intermediate, where the use of Yb(OTf)3 as a Lewis acid was crucial for promoting the addition to a double bond to complete the cyclization with high endo selectivity. csic.es

Lewis acid-mediated cyclizations are a widely accepted strategy for accessing oxepanes from acyclic precursors. rsc.orgrsc.orgodu.edu These reactions often proceed through the activation of an epoxide or another electrophilic group by a Lewis acid, followed by intramolecular attack of a nucleophilic oxygen atom. researchgate.net For example, the cyclization of hydroxy epoxides promoted by a (Bu3Sn)2O/Lewis acid system proceeds via an SN2 process in an exo mode to afford seven-membered cyclic ethers in high yields. researchgate.net

Isobe and coworkers have demonstrated that dicobalt intermediates can participate in the Nicholas reaction in the presence of a Lewis acid to generate a stable propargylic cation, which can then be trapped intramolecularly by a tethered alcohol to form fused 6/7-bicyclic ether systems. rsc.org The use of BF3·OEt2 as a Lewis acid was effective in promoting the cyclization to the oxepane ring. rsc.org Furthermore, Lewis acid-mediated intramolecular condensation of an aldehyde with a tethered allylstannane has been shown to rapidly provide access to an oxepane ring with high stereoselectivity and in excellent yield (94%). researchgate.net Tandem oxacyclizations involving the Lewis acid-mediated cyclization of bis-epoxides have also been reported for the synthesis of various polycyclic ethers containing the oxepane moiety. rsc.org

Table 1: Examples of Lewis Acid-Mediated Oxepane Synthesis

Starting Material TypeLewis AcidProduct TypeYieldReference
Hydroxy Epoxide(Bu3Sn)2O/Zn(OTf)2Disubstituted OxepaneHigh researchgate.net
Acetylene Dicobalt Hexacarbonyl ComplexBF3·OEt2Fused 6/7-Bicyclic Ether89% rsc.org
Aldehyde with AllylstannaneLewis AcidSubstituted Oxepane94% researchgate.net
Diepoxide Acetate (B1210297)Lewis AcidFused Bicyclic Oxepane65% rsc.org
Diepoxide CarbonateLewis AcidSpiro-bicyclic Oxepane75% rsc.org

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including medium-sized rings like oxepanes. rsc.orgsigmaaldrich.comacs.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs's catalyst, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethylene. sigmaaldrich.comacs.org

The RCM approach has been successfully applied to the synthesis of oxepenes, which are unsaturated precursors to oxepanes. rsc.orgresearchgate.net These oxepenes can be subsequently functionalized, for example through hydroboration-oxidation, to yield saturated oxepane systems. rsc.org For instance, a diene precursor can be prepared via a Wittig olefination followed by vinyl ether formation, and then subjected to RCM using Schrock's catalyst to afford an acetonide-protected oxepine in high yield. rsc.org The efficiency of RCM can be influenced by the substitution pattern of the diene and the specific catalyst used. acs.org This methodology has been utilized in the synthesis of complex natural products containing the oxepane motif, such as in the approach to the (E)FGH ring system of ciguatoxin, where RCM was used to form the hexahydrooxonine ring F adjacent to the oxepane ring G. nih.govmdpi.com

Table 2: Selected RCM Reactions for Oxepane Precursor Synthesis

CatalystSubstrateProductYieldReference
Schrock's Catalyst (20 mol%)Functionalized DieneAcetonide Protected Oxepine89% (overall) rsc.org
Grubbs's CatalystDiene in a Polyether Systemtrans-Fused OxepeneEfficient acs.org

Ring Expansion and Skeletal Rearrangements for Oxepane Formationrsc.orgodu.edu

An alternative to direct cyclization is the expansion of a pre-existing, smaller ring. This strategy can be thermodynamically favorable as it can relieve ring strain in the starting material.

A widely explored and effective method for the synthesis of polyhydroxylated oxepanes is the ring expansion of cyclopropanated glycals. rsc.orgvuw.ac.nz This strategy involves the initial cyclopropanation of a carbohydrate-derived glucal or galactal, followed by a ring-opening event mediated by an acid or a base to generate a seven-membered oxepine. rsc.orgresearchgate.net The resulting oxepine contains an olefin functional group that allows for further derivatization to access a variety of functionalized oxepanes. rsc.org

Hoberg and coworkers have extensively investigated the Lewis acid-catalyzed ring expansion of glucal and galactal systems. rsc.org They demonstrated that using trimethylsilyl (B98337) triflate (TMSOTf) as a catalyst allows the reaction to proceed in the presence of various silylated nucleophiles, leading to a range of substituted oxepanes in good to excellent yields. rsc.orgfigshare.comacs.org This methodology provides a convenient route to optically active oxepanes, although the diastereoselectivity can be modest in some cases. figshare.comacs.org For example, the ring expansion of 4,6-O-(di-tert-butylsilanediyl)-d-glucal has been studied, yielding a variety of substituted oxepanes. figshare.comacs.org Similarly, Peters and coworkers utilized a BF3·OEt2-mediated ring expansion of a 4-methoxylevoglucosenone derivative with (trimethylsilyl)diazomethane to afford a mixture of oxepane isomers. rsc.org

Precursor-Based Approaches in Oxepane Synthesis

Introduction of the Thiol Functionality at the C4 Position

Once the oxepane ring is formed, the next critical step in synthesizing Oxepane-4-thiol is the introduction of the thiol group at the C4 position. As mentioned, certain skeletal rearrangement strategies can yield a ketone at the C4 position, which is an ideal precursor for introducing the thiol functionality. researchgate.net

Hydrothiolation Reactions for Thiol Incorporation

Hydrothiolation, also known as the thiol-ene reaction, is a powerful method for forming carbon-sulfur bonds. nih.govmdpi.comwikipedia.org This reaction involves the addition of a thiol across a double bond and can be mediated by either a base or a radical initiator. nih.govmdpi.com While direct hydrothiolation on a saturated oxepane is not feasible, the methodology can be applied to an unsaturated precursor, such as an oxepene, or to a derivative containing a suitable functional group.

In a model study demonstrating a similar transformation, base- and radical-mediated hydrothiolation reactions were used to synthesize S-linked uronate derivatives by adding a thiol to the C4 position of an unsaturated uronate. nih.gov

Base-Mediated Hydrothiolation : Using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a thiol nucleophile can regioselectively and stereoselectively attack the C4 position of a suitable unsaturated precursor. nih.gov

Radical-Mediated Hydrothiolation : This approach typically uses a radical initiator and UV irradiation to generate a thiyl radical, which then adds to the alkene. nih.govrsc.org However, this method can be less efficient if the target double bond is electronically deactivated by nearby functional groups. nih.gov

Table 2: Model System for C4-Thiolation via Base-Mediated Hydrothiolation This table outlines results from a model system for the thiol-Michael addition to an unsaturated uronate, demonstrating the feasibility of introducing a thiol group at a C4 position. nih.gov

Entry Thiol Reagent Base Temperature (°C) Yield (%) Product Ratio (I:II)
1 Phenylthiol (PhSH) DBU 80 Low 1.8 : 1

Data adapted from a study on hydrothiolation for the synthesis of S-linked uronates. nih.gov

Nucleophilic Substitution Strategies for Thiol Group Formation

The introduction of a thiol group onto a pre-existing oxepane ring often involves nucleophilic substitution reactions where a sulfur-containing nucleophile displaces a leaving group.

A common strategy for introducing a thiol group involves a two-step process: first, a nucleophilic displacement with a protected thiol equivalent, followed by deprotection. Potassium thioacetate (B1230152) (KSAc) is a frequently used reagent for this purpose. acs.orgresearchgate.net For instance, in the synthesis of oxetane-3-thiol, a triflate leaving group was displaced by KSAc, followed by deprotection to yield the desired thiol. acs.org This method offers a reliable way to install a thiol group with inversion of stereochemistry at the reaction center.

The synthesis of chiral tertiary thiols presents a significant synthetic challenge. nih.govbeilstein-journals.org Direct S-H insertion or substitution reactions are often difficult. One approach involves the stereoselective attack of a sulfur-centered nucleophile on a substituted carbon center. nih.govbeilstein-journals.org For example, the ring-opening of cyclic sulfamidates with sulfur nucleophiles proceeds with complete inversion of configuration, providing a route to chiral tertiary thiols after subsequent cleavage of the sulfur-protecting group. beilstein-journals.org Another method involves the Mitsunobu reaction, although its application to the synthesis of simple, optically pure chiral tertiary thiols is not straightforward and can suffer from low yields. nih.gov The development of efficient methods for the asymmetric synthesis of tertiary thiols remains an active area of research. nih.govbeilstein-journals.org

Thioacid-Derived Radical Functionalization

Thioacids are versatile reagents in radical chemistry, capable of generating thiyl radicals under mild conditions. rsc.orgrsc.org These radicals can participate in a variety of transformations, including the functionalization of C(sp³)–H bonds. rsc.orgresearchgate.net Research has shown that unactivated cyclic ethers, including oxepane, can react with thioacids to furnish thioesters in good yields. rsc.orgresearchgate.net The proposed mechanism often involves the formation of a thioacid radical, which can then engage in a hydrogen atom transfer (HAT) process with the cyclic ether. researchgate.net This strategy has been utilized in one-pot sequences, for example, by coupling the thioester formation with a subsequent Liebeskind–Srogl cross-coupling reaction. rsc.org

Stereoselective Synthesis of this compound

The stereoselective synthesis of substituted oxepanes is a critical aspect of natural product synthesis. researchgate.net While specific methods for the direct stereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of stereoselective synthesis can be applied.

Strategies for stereoselective synthesis often rely on controlling the approach of a nucleophile or radical to a prochiral center. In the context of hydrothiolation, the stereochemical outcome of radical addition to a double bond within a cyclic system is influenced by the conformational biases of the ring. acs.org For example, photoinitiated thiol-ene reactions on unsaturated sugars have demonstrated high stereoselectivity, which is dependent on the structure of the enose and the reaction temperature. nih.gov

For nucleophilic substitution approaches, the synthesis of an enantiomerically pure precursor is key. The displacement of a leaving group, such as in an S-N-2 reaction, proceeds with inversion of configuration, allowing for the transfer of stereochemistry from the starting material to the product. beilstein-journals.orgbeilstein-journals.org Therefore, the stereoselective synthesis of an appropriate oxepane precursor, such as an alcohol or halide, would be the first critical step towards obtaining an enantiomerically pure this compound. The development of predictive models for stereoselectivity is an ongoing effort in organic synthesis. rsc.org

Control of Stereochemistry During Ring Formation and Thiol Introduction

The control of stereochemistry is a critical aspect of synthesizing substituted oxepanes. The spatial arrangement of substituents is determined during the ring-forming cyclization step and any subsequent functional group interconversions, such as the introduction of a thiol group.

Stereocontrol in Oxepane Ring Formation

Multiple strategies have been developed to control the relative stereochemistry during the construction of the oxepane core. These methods often rely on substrate-based control, where the stereochemistry of an acyclic precursor dictates the outcome of the cyclization, or reagent-based control, where a chiral catalyst or reagent directs the formation of a specific stereoisomer. rsc.org

Key methodologies include:

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic ethers from acyclic diene precursors. researchgate.netmsu.edu The stereocenters present in the precursor are typically retained in the final cyclic product. Therefore, by synthesizing a precursor with the desired stereochemistry, one can control the stereochemical outcome of the oxepane ring. Current time information in Bangalore, IN.

Cyclization of Chiral Pool Substrates: Readily available, enantiopure starting materials from the chiral pool, such as carbohydrates (e.g., D-mannose, D-glucose) or their derivatives, can be converted into functionalized oxepanes. Current time information in Bangalore, IN.psu.edu In many cases, the inherent stereochemistry of the starting material is preserved throughout the reaction sequence, providing excellent control over the final product's stereochemistry. Current time information in Bangalore, IN. For instance, the acid-catalyzed cyclization of polyhydric alcohols derived from sugars can yield tetrahydroxy oxepanes with retention of stereochemistry at the hydroxyl-bearing centers. Current time information in Bangalore, IN.

Intramolecular Epoxide Ring-Opening: An oxepane ring can be formed by the intramolecular ring-opening of a suitably positioned epoxide by an internal nucleophile (e.g., a hydroxyl group). Current time information in Bangalore, IN. This cyclization generally proceeds via an SN2-type mechanism, leading to a predictable inversion of configuration at the carbon atom attacked on the epoxide. google.comwikipedia.org

Organocatalytic Cyclizations: Asymmetric organocatalysis has emerged as a method for the stereoselective synthesis of heterocyclic compounds. For example, organocatalytic oxa-conjugate addition reactions have been used to create α,α′-trans-substituted oxepanes stereoselectively, a configuration that can be thermodynamically less favored and difficult to obtain through other means. masterorganicchemistry.com

Interactive Table: Methodologies for Stereocontrolled Oxepane Ring Synthesis

Methodology Key Principle Stereochemical Control Typical Precursor Reference
Ring-Closing Metathesis (RCM)Olefin metathesis of an acyclic dieneSubstrate-controlled; stereocenters in precursor are retained.Acyclic diene with defined stereocenters msu.eduCurrent time information in Bangalore, IN.
Chiral Pool SynthesisUtilization of naturally occurring chiral moleculesSubstrate-controlled; inherent stereochemistry is transferred.Carbohydrates, polyhydric alcohols Current time information in Bangalore, IN.
Intramolecular Epoxide OpeningInternal nucleophilic attack on an epoxideSN2-like inversion at the site of attack.Acyclic epoxy-alcohol Current time information in Bangalore, IN.wikipedia.org
Organocatalytic CyclizationUse of small chiral organic molecules as catalystsReagent-controlled; catalyst directs formation of a specific enantiomer/diastereomer.Unsaturated hydroxy aldehydes masterorganicchemistry.com

Stereoselective Introduction of the Thiol Group

The introduction of a thiol group at a specific stereocenter, such as the C4 position of an oxepane ring, is typically achieved by the conversion of a pre-existing functional group, most commonly a hydroxyl group. The stereochemical outcome—either inversion or retention of configuration—depends entirely on the chosen chemical pathway. A hypothetical Oxepane-4-ol would be the logical precursor for this compound.

Inversion of Configuration (SN2 Pathways):

Direct Displacement of Sulfonates: An alternative two-step method involves first converting the alcohol to a good leaving group, such as a tosylate or mesylate. This activation step proceeds with retention of configuration. The subsequent displacement of the sulfonate group with a sulfur nucleophile (e.g., potassium thioacetate) occurs via an SN2 reaction, resulting in a net inversion of stereochemistry.

Retention of Configuration (Double Inversion Pathways):

Interactive Table: Stereoselective Conversion of a Secondary Alcohol to a Thiol

Method Reagents Key Intermediate Net Stereochemical Outcome Reference
Mitsunobu ReactionPPh₃, DEAD/DIAD, RCOSHAlkoxyphosphonium saltInversion researchgate.netgoogle.com
Sulfonate Displacement1. TsCl, Pyridine 2. KSAcTosylate/MesylateInversion msu.edu
Halide Displacement1. PBr₃ 2. NaSH or KSAcAlkyl HalideRetention (via double inversion) masterorganicchemistry.comrsc.org

Development of Enantiopure this compound Pathways

Creating a single enantiomer of this compound requires a synthetic strategy that establishes absolute stereochemical control. Such enantioselective syntheses typically rely on one of two main approaches: using a chiral starting material from the "chiral pool" or employing an asymmetric catalytic reaction. psu.edu While no pathway has been published specifically for enantiopure this compound, methods developed for other enantiopure oxepanes provide a clear blueprint.

Chiral Pool Synthesis

This is one of the most robust strategies for producing enantiomerically pure compounds (EPCs). psu.edu The synthesis begins with a readily available and inexpensive enantiopure natural product. For oxepanes, carbohydrates are common starting materials.

From Carbohydrates: A plausible route to enantiopure this compound could start from a well-known sugar like D-mannose or D-glucose. Current time information in Bangalore, IN. Through a series of established chemical transformations, the carbohydrate can be converted into an acyclic precursor poised for cyclization into the oxepane ring. For example, Vannam and Peczuh demonstrated a synthesis of oxepanes from pyranose lactols. Current time information in Bangalore, IN. A similar strategy could be envisioned to form an enantiopure Oxepane-4-ol, which could then be converted to the corresponding thiol with the desired stereochemistry using the methods described previously (2.3.1).

From Other Chiral Molecules: Other simple chiral molecules like (R)- or (S)-glyceraldehyde acetonide can also serve as the starting point for building more complex chiral structures, including oxepane rings. Current time information in Bangalore, IN.

Asymmetric Catalysis

This approach introduces chirality into an achiral or prochiral substrate through the action of a chiral catalyst. This avoids the structural constraints of a chiral pool starting material and allows for more flexible synthetic design.

Asymmetric Dihydroxylation/Epoxidation: The Sharpless asymmetric dihydroxylation or epoxidation reactions are powerful methods for setting stereocenters in acyclic molecules with high enantioselectivity. Current time information in Bangalore, IN. An alkene precursor could be asymmetrically functionalized to create a chiral diol or epoxide, which is then carried through to the cyclization step to form an enantiopure oxepane. Das and coworkers utilized a Sharpless asymmetric dihydroxylation in their synthesis of enantiopure polyhydroxylated oxepanes. Current time information in Bangalore, IN.

Catalytic Enantioselective Cyclization: Rather than setting the stereocenters early, it is sometimes possible to achieve enantioselectivity during the key ring-forming step. Organocatalysis, for instance, has been used for the enantioselective synthesis of highly functionalized 2,5-dihydrooxepines through a Michael addition-initiated tandem reaction. nih.gov

A hypothetical enantioselective pathway to this compound would likely involve the asymmetric synthesis of an Oxepane-4-ol or a related precursor, followed by the stereospecific introduction of the thiol group. The choice of strategy would depend on the desired absolute stereochemistry of the final product.

Reaction Mechanisms and Chemical Transformations Involving Oxepane 4 Thiol

Reactivity of the Oxepane (B1206615) Ring System

The oxepane moiety, a seven-membered cyclic ether, is a significant structural motif in various natural products. researchgate.net Its reactivity is largely influenced by the conformational complexities inherent in medium-sized ring systems. researchgate.net

Ring-Opening Reactions and Their Mechanisms

Ring-opening reactions of cyclic ethers like oxepane are fundamental transformations. These reactions can be initiated by electrophiles or nucleophiles and proceed through mechanisms that alleviate the inherent ring strain. For instance, in the presence of an acid catalyst, the ether oxygen of the oxepane ring can be protonated, making it a better leaving group and facilitating nucleophilic attack at one of the adjacent carbon atoms. libretexts.org This process typically follows an S(_N)2-like mechanism, where the nucleophile attacks from the side opposite to the carbon-oxygen bond, leading to an inversion of stereochemistry at the reaction center. chemistrysteps.com

The regioselectivity of the ring-opening of substituted oxepanes is influenced by both steric and electronic factors. In acid-catalyzed reactions, nucleophilic attack often occurs at the more substituted carbon, as this position can better stabilize the developing positive charge in a transition state that has some S(_N)1 character. libretexts.org Conversely, under basic or neutral conditions with a strong nucleophile, the attack preferentially occurs at the less sterically hindered carbon atom. chemistrysteps.com

For example, the reaction of cyclic α,β-epoxysilanes within an oxepane system with a Lewis acid like BF(_3)·OEt(_2) proceeds via ring-opening at the α-carbon to form a cation intermediate. oup.com The subsequent reaction pathway is then governed by the conformation of this intermediate. oup.com

Oxocarbenium Ion Intermediates in Oxepane Reactivity

Oxocarbenium ions are key reactive intermediates in the chemistry of cyclic ethers, including oxepanes. researchgate.netyoutube.com These species are characterized by a positive charge that is delocalized between a carbon and an adjacent oxygen atom, represented by resonance structures of a carbenium ion and an oxonium ion. wikipedia.org The formation of oxocarbenium ions is often a crucial step in substitution reactions of oxepane acetals, which are valuable methods for the stereoselective synthesis of natural products. researchgate.netnih.gov

The stereoselectivity of nucleophilic attack on seven-membered ring oxocarbenium ions is generally high. nih.gov This is attributed to the nucleophile preferentially attacking from the face that minimizes transannular interactions in the resulting product. nih.gov The conformational preferences of the oxepane ring system play a critical role in determining the outcome of these reactions. For instance, computational studies and experimental results have shown that the stereoselectivity of glycosylation reactions involving septanoses (seven-membered ring sugars) is controlled by the remote participation of an alkoxy group at C4, which stabilizes the positive charge through the formation of a bridged oxonium ion intermediate. nih.gov This participation is dependent on the presence of an inductively withdrawing group at C2, which destabilizes the alternative oxocarbenium ion intermediate. nih.gov

The stability and reactivity of these oxocarbenium ion intermediates are influenced by the substituents on the oxepane ring. Electron-withdrawing groups can destabilize the carbocationic character, while electron-donating groups can stabilize it. nih.gov The nature of the nucleophile and the reaction conditions also play a significant role in determining whether the reaction proceeds through an S(_N)1-like mechanism involving a discrete oxocarbenium ion or an S(_N)2-like mechanism. nih.gov

Reactivity of the Thiol Group in Oxepane-4-thiol

The thiol (-SH) functional group imparts a distinct set of chemical properties to this compound, making it a versatile participant in various chemical transformations.

Thiolate Formation and Enhanced Nucleophilicity

Thiols are generally more acidic than their alcohol counterparts. libretexts.orglibretexts.org This increased acidity is due to the larger size of the sulfur atom compared to oxygen and the weaker S-H bond strength. libretexts.org Consequently, thiols can be readily deprotonated by a suitable base to form the corresponding thiolate anion (RS).

The formation of a thiolate significantly enhances the nucleophilicity of the sulfur atom. libretexts.orgmasterorganicchemistry.com Thiolates are excellent nucleophiles and readily participate in S(_N)2 reactions with a variety of electrophiles, such as alkyl halides. libretexts.orgchemistrysteps.com This high nucleophilicity, coupled with their relatively weak basicity, makes thiolates efficient reagents for forming new carbon-sulfur bonds with minimal competing elimination reactions. chemistrysteps.com

Table 1: Comparison of Acidity and Nucleophilicity

Compound Type General Formula pK(_a) (approx.) Nucleophilicity
Alcohol R-OH 16-18 Moderate
Alkoxide R-O - Strong
Thiol R-SH 10-11 Good

Oxidation and Redox Transformations of Thiols

The sulfur atom in a thiol exists in a reduced state and is susceptible to oxidation. libretexts.org The oxidation of thiols can lead to a variety of sulfur-containing functional groups, depending on the oxidizing agent and reaction conditions.

A common and biologically significant transformation is the oxidation of two thiol molecules to form a disulfide (R-S-S-R). This reaction can be effected by mild oxidizing agents such as iodine (I(_2)) or hydrogen peroxide (H(_2)O(_2)). jove.com The formation of disulfide bonds is a reversible process; disulfides can be reduced back to thiols using appropriate reducing agents. libretexts.orgjove.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or nitric acid (HNO(_3)), can oxidize thiols further to sulfenic acids (R-SOH), sulfinic acids (R-SO(_2)H), and ultimately to sulfonic acids (R-SO(_3)H). jove.com The interconversion between these different oxidation states is a key aspect of thiol redox biochemistry. nih.govnih.gov

Table 2: Oxidation States of Sulfur in Thiol-Derived Functional Groups

Functional Group General Formula Oxidation State of Sulfur
Thiol R-SH -2
Disulfide R-S-S-R -1
Sulfenic Acid R-SOH 0
Sulfinic Acid R-SO(_2)H +2

Thiol-Ene and Thiol-Michael Addition Reactions

Thiols can participate in "click" chemistry reactions, such as the thiol-ene and thiol-Michael additions, which are characterized by high yields, stereoselectivity, and simple reaction conditions. wikipedia.org

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). This reaction can proceed via a free-radical mechanism, typically initiated by light or a radical initiator. wikipedia.org The process involves the formation of a thiyl radical (RS•), which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org

The thiol-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. mdpi.com This reaction is typically catalyzed by a base or a nucleophile. rsc.orgusm.edu The base deprotonates the thiol to form the highly nucleophilic thiolate, which then attacks the β-carbon of the Michael acceptor. mdpi.com This reaction is highly efficient and selective, providing a powerful tool for the formation of carbon-sulfur bonds. mdpi.com

C-S Bond Forming Reactions in Organosulfur Chemistry

This compound, as a representative thiol, is a versatile precursor in reactions that form new carbon-sulfur (C-S) bonds. These transformations are fundamental in organosulfur chemistry and are primarily centered on the reactivity of the sulfhydryl (-SH) group. The principal C-S bond-forming reactions for this compound include the formation of thioethers (sulfides) and disulfides.

Thioether Synthesis: The formation of thioethers from this compound typically proceeds via nucleophilic substitution. The thiol is first deprotonated by a base to form the corresponding oxepane-4-thiolate anion. This thiolate is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides, in an SN2 reaction to yield a thioether. rsc.orgmasterorganicchemistry.com This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com The general reaction is as follows:

Deprotonation: Oxepane-4-SH + Base → Oxepane-4-S⁻ + [H-Base]⁺

Nucleophilic Attack: Oxepane-4-S⁻ + R-X → Oxepane-4-S-R + X⁻ (where R is an alkyl group and X is a halide)

Various methods have been developed for thioether synthesis, including reacting thiols with alcohols in the presence of a Lewis acid catalyst or using thiourea (B124793) as a sulfur source to react with organic halides. google.comtaylorandfrancis.com

Electrophile (R-X)Product (Oxepane-4-S-R)Reaction Type
Methyl Iodide (CH₃I)4-(Methylthio)oxepaneSN2
Benzyl (B1604629) Bromide (C₆H₅CH₂Br)4-(Benzylthio)oxepaneSN2
Ethyl Tosylate (CH₃CH₂OTs)4-(Ethylthio)oxepaneSN2

Disulfide Synthesis: The oxidative coupling of two thiol molecules is a common and crucial reaction that forms a disulfide (S-S) bond. For this compound, this results in the formation of the symmetrical disulfide, bis(oxepane-4-yl) disulfide. This transformation can be achieved using a wide range of oxidizing agents under mild conditions. ebsco.com

Common methods for the oxidation of thiols to disulfides include:

Aerobic Oxidation: In the presence of a base and sometimes a catalyst, atmospheric oxygen can oxidize thiols. researchgate.net

Chemical Oxidation: Mild oxidants like iodine (I₂), hydrogen peroxide (H₂O₂), and N-chlorosuccinimide (NCS) are frequently used. rsc.orgmasterorganicchemistry.comorganic-chemistry.org

Radical Coupling: The reaction can proceed through a thiyl radical (RS•) intermediate, which then dimerizes. nih.govzioc.ru This pathway is often initiated by photoredox catalysts or other radical initiators.

The formation of unsymmetrical disulfides can be achieved by reacting a thiol with an activated thiol derivative, such as a thiosulfonate or a sulfenyl halide. organic-chemistry.orgresearchgate.net

Oxidizing Agent/MethodConditionsProduct
Air (O₂), Et₃NDMF, 80 °C or rt with ultrasoundbis(oxepane-4-yl) disulfide
Hydrogen Peroxide (H₂O₂), I⁻ (cat.)Room Temperaturebis(oxepane-4-yl) disulfide
Iodine (I₂)Mild conditionsbis(oxepane-4-yl) disulfide
N-anomeric amideMeCN, Room Temperaturebis(oxepane-4-yl) disulfide

Data extrapolated from general methodologies for disulfide synthesis. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Oxepane 4 Thiol

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques for identifying the key structural motifs within Oxepane-4-thiol.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum displays characteristic absorption bands corresponding to different functional groups. For this compound, the key expected absorptions would be used to confirm the presence of the thiol and the cyclic ether functionalities.

The C-O-C stretch of the ether within the seven-membered ring is expected to produce a strong, characteristic absorption band in the 1150-1050 cm⁻¹ region. pressbooks.pub The S-H stretching vibration of the thiol group typically appears as a weak, but sharp, band in the 2600-2550 cm⁻¹ range. libretexts.orgresearchgate.net Its weakness can sometimes make it difficult to identify, but its position is highly characteristic. Additionally, the spectrum would be dominated by strong C-H stretching absorptions from the aliphatic methylene (B1212753) (-CH₂) groups of the oxepane (B1206615) ring, typically found just below 3000 cm⁻¹. researchgate.net The absence of strong absorptions in the O-H (around 3300 cm⁻¹) or C=O (around 1700 cm⁻¹) regions would confirm the purity of the sample and the absence of oxidized byproducts. libretexts.org

Table 1: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
S-H (Thiol) Stretching 2600 - 2550 Weak, Sharp
C-H (Aliphatic) Stretching 2950 - 2850 Strong

Raman spectroscopy provides information complementary to FTIR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While C-O stretching vibrations are also observable in Raman spectra, this technique is particularly sensitive to non-polar bonds.

For this compound, the S-H stretch, which is often weak in FTIR, can be more readily observed in the Raman spectrum. kfupm.edu.sa More significantly, the C-S stretching vibration, which is typically weak and difficult to assign in FTIR, gives rise to a more distinct signal in Raman spectroscopy, generally appearing in the 600-800 cm⁻¹ range. researchgate.net The symmetric S-S stretching vibration, which would indicate the presence of a disulfide dimer impurity, would appear around 500 cm⁻¹ and is also more easily detected by Raman than FTIR. researchgate.netresearchgate.net

Table 2: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
S-H (Thiol) Stretching 2600 - 2550
C-H (Aliphatic) Stretching 2950 - 2850
C-S (Thiol) Stretching 800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the protons on the oxepane ring and the single proton of the thiol group. Protons on carbons adjacent to the ether oxygen (C2 and C7) are expected to be deshielded and appear in the 3.4-4.5 ppm range. pressbooks.publibretexts.org Protons on the carbon bearing the thiol group (C4) would appear in the 2.0-2.5 ppm region. libretexts.org The thiol proton (-SH) itself typically appears as a broad singlet between 1.3-1.5 ppm, although its position can vary with concentration and solvent. libretexts.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six unique carbon atoms in the ring. The carbons adjacent to the ether oxygen (C2, C7) would be the most downfield, typically in the 50-80 ppm range. pressbooks.pub The carbon attached to the sulfur atom (C4) is expected in the 20-40 ppm range. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between nuclei. harvard.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of which protons are bonded to which carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D Correlations (HMBC)
C2, C7 3.4 - 4.5 50 - 80 Protons on C2 correlate to C3, C7
C3, C6 1.5 - 2.0 25 - 45 Protons on C3 correlate to C2, C4, C5
C4 2.0 - 2.5 20 - 40 Protons on C4 correlate to C3, C5
C5 1.5 - 2.0 25 - 45 Protons on C5 correlate to C4, C6

In the parent this compound, the C4 carbon is not a stereocenter. However, if the oxepane ring were to contain other substituents, creating diastereomers, NMR would be the primary tool for assigning the relative stereochemistry. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used for this purpose. wordpress.com These experiments detect correlations between nuclei that are close in space, regardless of whether they are connected through bonds. researchgate.net By observing which protons show a NOE correlation, the relative orientation of substituents (e.g., axial vs. equatorial) on the flexible seven-membered ring could be determined, allowing for the assignment of the correct diastereomer. clockss.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov

For this compound (C₆H₁₂OS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry could confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion would undergo fragmentation, providing valuable structural clues. wikipedia.org Key fragmentation pathways for this compound would likely include:

α-Cleavage: The cleavage of bonds adjacent to the heteroatoms (oxygen and sulfur) is a common fragmentation pathway. This could involve the loss of an ethyl radical from the ring adjacent to the oxygen or cleavage next to the sulfur-bearing carbon. wikipedia.org

Loss of the Thiol Group: Fragmentation involving the loss of the ·SH radical (mass 33) or hydrogen sulfide (B99878) (H₂S, mass 34) is characteristic of thiols. acs.org

Ring Cleavage: The oxepane ring can undergo various cleavage patterns, leading to the formation of smaller charged fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Identity Description
132 [C₆H₁₂OS]⁺ Molecular Ion
99 [M - SH]⁺ Loss of thiol radical
98 [M - H₂S]⁺ Loss of hydrogen sulfide
71 [C₄H₇O]⁺ Fragment from ring cleavage

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. scispace.com Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically below 5 ppm). scispace.com This capability allows for the confident assignment of an elemental composition from the measured exact mass. mdpi.com

For this compound (C₆H₁₂OS), HRMS would be employed to verify its elemental composition. The technique's high resolving power can distinguish between the target analyte and other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. scispace.com This is a definitive step in confirming the identity of a newly synthesized or isolated compound.

Table 1: Illustrative HRMS Data for this compound This table presents expected high-resolution mass spectrometry data for the protonated molecule of this compound, [M+H]⁺, compared with a potential isobaric interference.

ParameterThis compound ([C₆H₁₃OS]⁺)Isobaric Compound ([C₇H₁₇O₂]⁺)
Molecular Formula C₆H₁₂OSC₇H₁₆O₂
Nominal Mass 132132
Theoretical Exact Mass 132.06599132.11503
Observed m/z (Hypothetical) 132.06603-
Mass Accuracy (ppm) 0.30-

Tandem Mass Spectrometry (MS/MS) for Thiol Profiling and Adduct Characterization

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions. nih.govsfrbm.org This technique is invaluable for confirming the connectivity of atoms within a molecule. nih.gov In the analysis of this compound, the protonated molecular ion ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern would serve as a structural fingerprint. Key fragments would likely arise from the cleavage of the oxepane ring and the loss of the thiol group or related species (e.g., H₂S). This detailed structural information helps to confirm the identity of the compound. Furthermore, MS/MS is a powerful tool for thiol profiling in complex mixtures, allowing for the selective detection and quantification of specific thiol-containing molecules. researchgate.net It can also be used to characterize adducts, for instance, by identifying the disulfide product formed upon oxidation of this compound, which would have a distinct molecular weight and fragmentation pattern.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₆H₁₃OS]⁺) This table outlines the expected major fragment ions from the tandem mass spectrometry analysis of this compound.

Precursor Ion (m/z)Collision EnergyMajor Product Ions (m/z)Proposed Neutral LossStructural Inference
133.07Variable99.08H₂S (34.0)Confirms presence of thiol group
133.07Variable81.07C₂H₄O (44.0)Ring fragmentation pathway
133.07Variable67.05C₂H₆OS (76.0)Ring fragmentation pathway

Direct Analysis in Real Time (DART-MS) for Reaction Product Identification

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solid, liquid, or gaseous samples with minimal to no sample preparation. wikipedia.orgjeol.com It is a soft ionization method, typically producing protonated molecules, which provides a straightforward mass spectrum. nist.gov

DART-MS is particularly well-suited for the high-throughput screening of chemical reactions. For example, a reaction involving this compound, such as its conversion to a disulfide or its attachment to a substrate, could be monitored in real time. A sample could be introduced directly into the DART ion source to quickly identify the presence of reactants, intermediates, and products by their respective molecular weights. scienceopen.com This capability accelerates reaction optimization and discovery workflows. nih.gov

X-ray Scattering Techniques for Crystal Structure and Morphology

X-ray scattering techniques are used to investigate the structure of materials on atomic to nanometer scales. While this compound is likely a liquid at room temperature, these methods are applicable to its solid (crystalline) state or when it is part of a larger, ordered assembly.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique that provides information on nanoscale structures, typically in the range of 1 to 100 nanometers. wikipedia.orghhu.de SAXS does not resolve atomic detail but is instead used to determine the size, shape, and distribution of larger entities like nanoparticles, macromolecules in solution, or pores within a material. wikipedia.orgnih.gov

For this compound, SAXS would not be used to study the molecule itself. However, if the molecule were used as a ligand to functionalize nanoparticles or as a component in a self-assembled system like a micelle or lamellar phase, SAXS would be an essential tool for characterizing the morphology and dimensions of these larger structures. kpi.uarigaku.com

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), probes structures at the atomic level, analyzing Bragg peaks scattered to wide angles. wikipedia.orglibretexts.org This technique is analogous to powder X-ray diffraction and is used to determine the crystalline structure of materials, providing information on interatomic spacing. diamond.ac.ukresearchgate.net

If a solid, crystalline sample of this compound were prepared (e.g., by cooling to a low temperature), WAXS could be used to characterize its crystal structure. libretexts.org The resulting diffraction pattern, a plot of scattering intensity versus the scattering angle (2θ), would reveal the d-spacings corresponding to the crystal lattice planes, offering a fingerprint of its solid-state arrangement and degree of crystallinity. wikipedia.org

Table 3: Hypothetical WAXS Data for Crystalline this compound This table shows representative data that could be obtained from a WAXS analysis, indicating the arrangement of molecules in a crystal lattice.

Peak NumberScattering Angle (2θ)d-spacing (Å)
118.5°4.79
221.0°4.23
323.2°3.83
428.8°3.09

Surface and Elemental Compositional Analysis

When a molecule like this compound is intended for use in surface modification, its attachment and chemical state on the surface must be verified. The strong affinity of thiol groups for noble metal surfaces makes this a relevant area of characterization.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) are powerful for surface and elemental analysis. XPS provides information about the elemental composition of a material's surface and the chemical states of those elements. acs.org If this compound were self-assembled on a gold surface, XPS would confirm the presence of carbon, oxygen, and sulfur. High-resolution scans of the sulfur (S 2p) region are particularly informative. They can distinguish between the sulfur in a free thiol (R-SH) and a sulfur atom chemically bonded to the metal surface as a thiolate (R-S-Au), providing direct evidence of covalent attachment. acs.orgresearchgate.net This analysis is crucial for confirming the successful formation of self-assembled monolayers.

Table 4: Expected XPS Binding Energies for this compound on a Gold Surface This table lists the characteristic binding energies for the core-level electrons of each element in this compound, which would be used to confirm its presence and chemical state on a surface.

ElementCore LevelExpected Binding Energy (eV)Chemical State Information
CarbonC 1s~285.0 (C-C, C-H), ~286.5 (C-O)Confirms hydrocarbon backbone and ether linkage
OxygenO 1s~532.8Confirms presence of the oxepane ring oxygen
SulfurS 2p (2p₃/₂)~162.1Indicates formation of a thiolate bond (Au-S)
SulfurS 2p (2p₃/₂)~163.5Would indicate unbound thiol (S-H)
GoldAu 4f (4f₇/₂)~84.0Signal from the underlying substrate

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. thermofisher.com It operates by detecting the characteristic X-rays emitted from a material when struck by an electron beam. thermofisher.com The energy of these X-rays corresponds to the unique electronic structure of each element, allowing for their identification.

For this compound (C₆H₁₂OS), an EDS analysis is expected to identify the constituent elements: carbon (C), oxygen (O), and sulfur (S). Hydrogen (H) is not detectable by this method. The analysis provides a qualitative confirmation of the elements present and can offer semi-quantitative data regarding their relative abundance. An EDS spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of C, O, and S.

The quantification of light elements like carbon and oxygen can be challenging, and sulfur content determination might be affected by its potential for sublimation under the high vacuum conditions of the analysis chamber. globalsino.com Nevertheless, EDS is a valuable tool for confirming the elemental integrity of a synthesized sample of this compound. researchgate.net

Below is a table summarizing the expected EDS data for this compound. The theoretical atomic and weight percentages are calculated based on the compound's molecular formula.

ElementCharacteristic X-ray LineTypical Energy (keV)Theoretical Atomic %Theoretical Weight %
Carbon (C)~0.27730.0%54.5%
Oxygen (O)~0.5255.0%12.1%
Sulfur (S)~2.3075.0%24.3%

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. diva-portal.org When a sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is then determined, which is characteristic of the element and its specific chemical environment.

For this compound, XPS analysis is crucial for confirming the presence of the specific functional groups: the ether linkage (C-O-C) within the oxepane ring and the thiol group (-SH). High-resolution spectra of the C1s, O1s, and S2p core levels would be acquired.

C1s Spectrum: The C1s spectrum is expected to be complex due to the different chemical environments of the six carbon atoms. Deconvolution of this peak would reveal multiple components. Carbons bonded only to other carbons and hydrogen (C-C, C-H) would appear at a lower binding energy (around 285.0 eV). nih.gov Carbons bonded to the electronegative oxygen (C-O) and sulfur (C-S) atoms would be shifted to higher binding energies (approximately 286.6 eV). nih.gov

O1s Spectrum: The O1s spectrum is expected to show a single primary peak corresponding to the ether linkage (C-O-C) within the oxepane ring.

S2p Spectrum: The S2p spectrum is particularly diagnostic for confirming the thiol group. It will appear as a doublet, S2p₃/₂ and S2p₁/₂, due to spin-orbit coupling. For an unbound thiol group, the S2p₃/₂ peak is typically observed in the binding energy range of 163.5 to 164 eV. acs.orgacs.orgresearchgate.net The presence of peaks at significantly higher binding energies (e.g., ~168-169 eV) would indicate the oxidation of the thiol to species like sulfonates. kombyonyx.com

The following table details the anticipated XPS findings for this compound.

ElementCore LevelExpected Binding Energy (eV)Corresponding Functional Group / Bond
CarbonC1s~285.0C-C, C-H
CarbonC1s~286.6C-O, C-S
OxygenO1s~532.8C-O-C (ether)
SulfurS2p₃/₂163.5 - 164.0C-S-H (thiol)

Computational and Theoretical Chemistry Studies of Oxepane 4 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed view of the electronic structure and energetics of molecules. nrel.govmdpi.com These methods are instrumental in characterizing reactive intermediates and predicting molecular properties with high accuracy. nrel.gov

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net DFT calculations are employed to optimize molecular geometries and analyze structural and electronic properties. mdpi.commdpi.com For a molecule like Oxepane-4-thiol, DFT investigations would typically utilize hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X, combined with a basis set like 6-311+G(d,p) to ensure accurate results for geometry and vibrational spectra. researchgate.netmdpi.comnih.gov

Studies on related seven-membered heterocyclic systems, such as oxepane (B1206615) and thiepane, have demonstrated the reliability of DFT in predicting geometrical parameters like bond lengths and angles. nih.govacs.org For instance, calculations on oxepane show excellent agreement between computed and experimental X-ray diffraction data. acs.org A similar DFT approach for this compound would provide a reliable, optimized three-dimensional structure and offer insights into the distribution of electron density and the molecule's reactivity. mdpi.comorientjchem.org

Table 1: Representative Geometrical Parameters from DFT Calculations for Related Heterocycles

ParameterOxepane (Calculated)Thiepane (Calculated)Expected Range for this compound
C-O Bond Length (Å)1.434N/A~1.43
C-S Bond Length (Å)N/A1.842~1.85 (thiol)
C-C Bond Length (Å)1.527 (avg)1.527 (avg)~1.53
C-O-C Bond Angle (°)~115N/A~115
C-S-H Bond Angle (°)N/AN/A~96-100

Data extrapolated from studies on oxepane and thiepane. acs.org

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. researchgate.netpressbooks.pub The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netlibretexts.org A small HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, which is a common characteristic for thiol-containing compounds. core.ac.uk The LUMO would likely be distributed across the C-S antibonding region and the oxepane ring. DFT calculations can precisely determine the energies of these orbitals. unl.edu The HOMO-LUMO gap for this compound is expected to be substantial, indicating a relatively stable molecule, similar to related saturated heterocycles. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

MoleculeE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Oxepane-7.51.59.0
1,4-Benzenedithiol-6.2-1.74.5
This compound (Predicted)~ -7.0~ 1.0~ 8.0

Values for Oxepane and 1,4-Benzenedithiol are representative and based on computational studies. nih.govunl.edu The values for this compound are predictive.

Seven-membered rings like oxepane are conformationally flexible and can exist in several low-energy forms. researchgate.net Conformational analysis, the study of these different spatial arrangements and their energies, is essential for understanding a molecule's physical and chemical properties. pharmacy180.com High-level electronic structure calculations have shown that for oxepane and related heterocycles, the twist-chair (TC) conformation is generally the most stable, with chair (C) and boat (B) forms representing higher-energy transition states or less stable conformers. nih.govresearchgate.net

The introduction of a thiol substituent at the C4 position of the oxepane ring would further influence the conformational preferences. The bulky thiol group would likely favor an equatorial position in the most stable twist-chair conformer to minimize steric hindrance (A1,3 strain). imperial.ac.ukcsus.edu Quantum chemical calculations can map the potential energy surface of this compound, identifying all stable conformers, the transition states connecting them, and their relative energy differences. rsc.org

Table 3: Relative Energies of Potential Oxepane Conformers

Conformation FamilyRelative Energy (kcal/mol)Stability
Twist-Chair (TC)0.0Most Stable
Twist-Boat (TB)~5-7Intermediate
Chair (C)~7-9Transition State
Boat (B)~8-10Transition State

Energy values are representative for seven-membered rings based on computational studies of cycloheptane (B1346806) and oxepane. nih.govresearchgate.net

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. acs.orgresearchgate.net By calculating the vibrational frequencies and IR intensities, a theoretical IR spectrum can be generated. mdpi.com This predicted spectrum serves as a valuable reference for experimental chemists, aiding in the identification and characterization of the synthesized compound. orientjchem.orgmpg.de Discrepancies between predicted and experimental spectra can also highlight specific intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.

For this compound, DFT calculations would predict characteristic vibrational modes, including:

S-H stretch: A weak to medium intensity band typically around 2550-2600 cm⁻¹.

C-O-C stretch: Strong bands in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

C-S stretch: A weaker band in the 600-800 cm⁻¹ range.

Ring vibrations: A complex series of bands corresponding to the stretching and bending of the oxepane ring.

Similarly, NMR chemical shifts can be computed and compared with experimental data to confirm the molecular structure and stereochemistry. rsc.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the dynamic evolution of the system over time. wikipedia.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the molecule moves, flexes, and changes conformation in a given environment (e.g., in solution). nih.gov

MD simulations of this compound would provide critical insights into its conformational dynamics and stability. osti.gov By simulating the molecule over nanoseconds or longer, researchers can observe transitions between different low-energy conformers, such as the interconversion between various twist-chair forms. biorxiv.org This allows for the calculation of free energy barriers for conformational changes and the determination of the population of each conformer at a given temperature. nih.govnih.gov

Intermolecular Interactions and Adsorption Behavior

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of this compound, including its aggregation, solvation, and adsorption onto surfaces. Computational methods provide a molecular-level picture of the non-covalent forces at play. The structure of this compound, featuring a polar ether linkage and a thiol group capable of hydrogen bonding, suggests a complex interplay of interactions.

Theoretical analysis of molecules with similar functional groups, such as 1,2,4-triazole-5-thiols, reveals a variety of stabilizing intermolecular interactions, including hydrogen bonds (O-H···S, C-H···S), van der Waals forces, and π-interactions (C-H···π, lp···π, and π···π). researchgate.net For this compound, the key interactions would involve the thiol (S-H) group acting as a hydrogen bond donor and the oxygen atom of the oxepane ring acting as a hydrogen bond acceptor. The sulfur atom itself can also act as a weak hydrogen bond acceptor.

Energy decomposition analysis, often performed using methods like the PIXEL method, can quantify the contributions of coulombic (electrostatic), polarization, dispersion, and repulsion energies to the total interaction energy. researchgate.net In studies of other sulfur-containing compounds, electrostatic and dispersion forces are often the dominant attractive contributions. For instance, in an analysis of a 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide, the primary interaction motif, a dimer formed by N–H···O hydrogen bonds, was found to be predominantly electrostatic in nature, contributing 74% to the stabilization. mdpi.com

The adsorption behavior of this compound on various substrates can be predicted using molecular dynamics (MD) and quantum mechanics (QM) simulations. The thiol group is well-known for its affinity for metal surfaces, particularly gold. Computational studies on the self-assembly of thiols on gold surfaces investigate the nature of the molecule-surface bond. chemrxiv.orgchemrxiv.org A key point of investigation is whether the adsorption is physisorption (preserving the S-H bond) or chemisorption, leading to the formation of a thiyl radical (R-S•) or a thiolate anion (R-S⁻) on the surface. chemrxiv.orgchemrxiv.org Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for modeling the adsorption in porous materials, such as metal-organic frameworks (MOFs), and can be used to understand enantioselective adsorption by analyzing adsorption energies and identifying specific binding sites within the pores. researchgate.net

To visualize and quantify these non-covalent interactions, methods such as Hirshfeld surface analysis and the Interaction Region Indicator (IRI) are employed. mdpi.comresearchgate.net The IRI method is particularly useful for graphically representing and distinguishing between different types of interactions within a molecular system. researchgate.net

Table 1: Example of Calculated Intermolecular Interaction Energies for Dimers in a Substituted Hydrazine-1-carbothioamide Crystal Structure. mdpi.com (Values serve as an illustration of typical energies for thiol-containing compounds).
Molecular DimerDominant Interaction TypeInteraction Energy (kcal/mol)Electrostatic Contribution (%)Dispersion Contribution (%)
Dimer 1N–H···O-32.27426
Dimer 2C–H···S-15.84555
Dimer 3Stacking-9.53862
Dimer 4C–H···O-4.95149

Computational Prediction and Mechanistic Insights

Computational chemistry offers powerful tools for predicting reaction outcomes and elucidating complex reaction mechanisms at an atomic level. For a molecule like this compound, these methods can provide invaluable insights into its reactivity, potential transformations, and the stereochemical course of its reactions.

Reaction Pathway Modeling and Transition State Analysis

The reactivity of this compound is largely dictated by its thiol group. Thiol-ene and thiol-Michael addition reactions are common transformations for thiols, providing efficient pathways for C-S bond formation. mdpi.comwikipedia.org Computational modeling, primarily using Density Functional Theory (DFT), can map the entire potential energy surface (PES) of a proposed reaction. nih.govrsc.org This involves optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). github.io

A transition state represents a first-order saddle point on the PES, corresponding to the maximum energy along the minimum energy reaction path. github.io Locating a TS structure is a critical step in understanding reaction kinetics. Its validity is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. github.io The vibrational mode associated with this imaginary frequency corresponds to the atomic motion along the reaction coordinate, such as the breaking and forming of bonds. github.io For example, in the retro-Diels-Alder reaction of oxanorbornenic thioketals, calculations showed the transition structures to be concerted but asynchronous, with specific bond-breaking distances quantified in the TS. nih.gov

The energy difference between the reactants and the transition state defines the activation energy (or activation enthalpy/Gibbs free energy), a key determinant of the reaction rate. nih.govulisboa.pt For instance, ab initio quantum chemical calculations for a thiol-thioester exchange reaction determined an enthalpic activation of 10.83 kcal/mol for an ionic concerted transition state, which is significantly lower than the 66.43 kcal/mol required for the neutral pathway, indicating the favored mechanism. ulisboa.pt By comparing the activation barriers of competing pathways, chemists can predict the most likely reaction outcome under a given set of conditions.

Table 2: Illustrative Calculated Transition State Properties for the retro-Diels-Alder Reaction of Thiol-Adducts of Oxanorbornadienes. nih.gov
Transition State SystemReaction TypeCalculated Activation Free Energy (ΔG‡, kcal/mol)Key Breaking Bond Distances (Å)
Thioketal AdductConcerted, Asynchronous rDA24.5C1-C2: 2.25, C3-C4: 1.96
Thioether AdductConcerted, Asynchronous rDA31.2C1-C2: 2.04, C3-C4: 2.23
Unsubstituted AdductConcerted, Asynchronous rDA35.8C1-C2: 2.10, C3-C4: 2.15

Prediction of Stereochemical Outcomes

When a reaction can produce multiple stereoisomers, computational chemistry is an essential tool for predicting the stereochemical outcome. This is particularly relevant for reactions involving the chiral center that would be created at the C4 position of the oxepane ring if the thiol group were to participate in an addition reaction to a prochiral center.

The prediction of stereoselectivity relies on the principles of transition state theory. By modeling the transition states for all possible stereochemical pathways (e.g., leading to R or S products), their relative energies can be compared. numberanalytics.com The pathway with the lowest activation energy is kinetically favored and will lead to the major product. e-bookshelf.de For example, the Zimmerman-Traxler model for aldol (B89426) reactions, which favors a chair-like six-membered transition state over a boat-like one, is a classic concept that can be quantified and tested with computational methods. e-bookshelf.de

Computational analysis can provide detailed geometric information about the favored transition state, explaining the origin of the selectivity in terms of steric hindrance or favorable electronic interactions. numberanalytics.comnumberanalytics.com For instance, Prelog's rule, which predicts the stereochemical outcome of nucleophilic additions to carbonyl groups, can be computationally modeled by analyzing the strain energy of the possible transition states. numberanalytics.com

Furthermore, for complex molecules where the stereochemistry cannot be easily assigned by experiment alone, computational methods can provide confirmation. The calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a powerful technique. researchgate.net By calculating the expected NMR spectra for all possible diastereoisomers and comparing them to the experimental data, the correct stereostructure can be assigned with a high degree of confidence. researchgate.net

Table 3: Hypothetical Energy Data for Predicting Stereochemical Outcome of a Reaction Involving this compound.
ParameterTransition State A (leads to Product R)Transition State B (leads to Product S)
Calculated Electronic Energy (Hartree)-850.12345-850.12095
Relative Gibbs Free Energy (kcal/mol)0.00+1.57
Predicted Product Ratio (at 298 K)~ 93 : 7

Assistance in Synthetic Route Prediction

The design of an efficient synthetic route for a target molecule like this compound has been revolutionized by computer-aided synthesis planning (CASP). nih.gov Modern approaches are heavily reliant on artificial intelligence (AI) and machine learning algorithms trained on vast chemical reaction databases. pharmafeatures.comchemrxiv.org

Template-based models : These use a large library of pre-encoded reaction rules or "templates" to identify plausible disconnections in the target molecule. Neural networks are often used to prioritize which templates to apply from the millions available. nih.govopenreview.net

Template-free models : These treat retrosynthesis as a sequence-to-sequence or graph-to-graph translation problem, learning the underlying rules of chemical reactivity directly from data without explicit templates. chemrxiv.org

Semi-template-based models : These combine the two approaches, often by first identifying a reaction center and then generating the corresponding reactants. nih.gov

Table 4: Comparison of AI-Assisted Retrosynthesis Prediction Models. nih.govchemrxiv.org
Model TypeCore PrincipleAdvantagesLimitations
Template-basedApplies known reaction templates to disconnect bonds.High accuracy for reactions within the template library; chemically interpretable.Cannot discover novel reactions; performance depends on template quality and coverage.
Template-freeLearns reaction rules implicitly, often using sequence or graph neural networks.Potential to discover novel reactions; not limited by a predefined rule set.May generate chemically invalid reactants; less interpretable.
Semi-template-basedTwo-stage process: identify reaction center, then generate reactants.Balances interpretability and the ability to generalize beyond simple templates.Complexity in model architecture; performance depends on both stages.

Thiol-Specific Derivatization Reagents for Analytical Characterization

For the analytical characterization of this compound, derivatization is often employed to introduce a chromophoric or fluorophoric tag, or to alter the molecule's volatility and chromatographic behavior. rsc.orgontosight.ai This is particularly useful for detecting and quantifying the compound in various matrices. The thiol group's nucleophilicity is exploited by a range of specific reagents.

Maleimides are highly selective reagents for thiol groups, reacting via a Michael addition to form a stable thioether bond. wikipedia.orgthermofisher.com This reaction is efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5. thermofisher.comnih.gov

N-Ethylmaleimide (NEM) : NEM is a commonly used alkylating agent for the quantification and stabilization of thiols. wikipedia.orgnih.gov The reaction of this compound with NEM would yield a stable, non-reversible thioether, effectively "capping" the reactive thiol group. This prevents oxidation and allows for more accurate analysis. nih.gov The reaction can be monitored by the decrease in absorbance at 300 nm as the double bond of the maleimide (B117702) is consumed. nih.gov

N-(1-pyrenyl)maleimide (NPM) : NPM is a fluorescent labeling reagent. sigmaaldrich.com While NPM itself is essentially non-fluorescent, its adduct with a thiol, such as this compound, exhibits strong fluorescence. sigmaaldrich.com This property allows for highly sensitive detection in techniques like fluorescence spectroscopy and high-performance liquid chromatography (HPLC) with fluorescence detection. sigmaaldrich.com The reaction with thiols is rapid and can be followed by the increase in fluorescence intensity. sigmaaldrich.com

Table 1: Hypothetical Reaction Parameters for Maleimide Derivatization of this compound

ParameterN-Ethylmaleimide (NEM)N-(1-pyrenyl)maleimide (NPM)
Reaction Type Michael AdditionMichael Addition
Product Oxepane-4-yl-N-ethylsuccinimideOxepane-4-yl-N-(1-pyrenyl)succinimide
Typical pH 6.5 - 7.57.0
Detection Method UV Absorbance (decrease at 300 nm)Fluorescence Spectroscopy
Key Advantage Stabilization and quantificationHigh sensitivity fluorescence detection

Monobromobimane (MBB) for Fluorescence Detection

Monobromobimane (MBB) is another important fluorescent labeling reagent for thiols. tcichemicals.comthermofisher.com It is essentially non-fluorescent until it reacts with a thiol to form a stable and highly fluorescent thioether adduct. nih.gov This reaction makes MBB a valuable tool for the sensitive quantification of low-molecular-weight thiols like this compound in biological and environmental samples. mdpi.comwikipedia.org The derivatized product can be readily analyzed by reversed-phase HPLC with a fluorescence detector. wikipedia.org The derivatization reaction is typically fast and can be performed under mild conditions. tcichemicals.com

Orthophthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. researchgate.netescholarship.orgresearchgate.net This reaction is widely used for the analysis of amino acids and peptides. While this compound itself does not possess a primary amine, this chemistry is relevant in contexts where the thiol can participate in the reaction with an amine-containing analyte and OPA. Conversely, OPA can also react with thiols in the presence of an amine to form fluorescent adducts, which could be a potential, though less direct, method for its detection. researchgate.netnih.gov The mechanism involves the formation of a 1-thio-2-alkyl-substituted isoindole. researchgate.netresearchgate.net

Derivatization is a key strategy to improve the chromatographic properties of analytes. research-solution.com For this compound, this can enhance its separation from matrix components and improve peak shape and detection limits in both gas chromatography (GC) and liquid chromatography (LC).

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like thiols. mdpi.com Reagents that form less polar derivatives, such as silylating agents, can be employed.

In LC, derivatization is used to introduce a UV-absorbing or fluorescent tag, which significantly enhances detection sensitivity, especially when using detectors like UV-Vis or fluorescence detectors. nih.gov The use of reagents like NPM or MBB, as discussed above, serves this purpose. Furthermore, derivatization can alter the retention behavior of this compound, allowing for better separation from interfering compounds in complex samples. masterorganicchemistry.com The resulting derivatives are often more hydrophobic, leading to stronger retention on reversed-phase columns. ontosight.ai

Table 2: Overview of Analytical Derivatization Strategies for this compound

ReagentPurposeDetection MethodChromatographic Method
N-Ethylmaleimide Stabilization, QuantificationUV, Mass SpectrometryLC-MS
N-(1-pyrenyl)maleimide Fluorescent LabelingFluorescenceHPLC-FLD
Monobromobimane Fluorescent LabelingFluorescenceHPLC-FLD
Orthophthalaldehyde Fluorescent Labeling (with an amine)FluorescenceHPLC-FLD

Chemical Modifications of the Thiol Group for Synthetic Transformations

The thiol group of this compound is a versatile functional handle for synthetic chemistry, allowing for the construction of more complex molecules. The most common transformation is the formation of thioethers through alkylation. jmaterenvironsci.comtaylorandfrancis.com

The S-alkylation of thiols is a fundamental and widely used method for the synthesis of thioethers (also known as sulfides). taylorandfrancis.com This reaction typically proceeds via an SN2 mechanism, where the thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. jmaterenvironsci.com

For this compound, this would involve the following general steps:

Deprotonation : Treatment of this compound with a suitable base (e.g., sodium hydride, sodium hydroxide, or an alkoxide) to generate the corresponding oxepane-4-thiolate.

Alkylation : Reaction of the thiolate with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles, to yield the desired thioether.

This strategy allows for the introduction of a wide variety of alkyl or aryl groups onto the sulfur atom of the oxepane ring, leading to a diverse range of Oxepane-4-thioether derivatives. These derivatives could have applications in materials science, medicinal chemistry, and as intermediates in further organic syntheses.

Table 3: Potential Thioether Derivatives of this compound via Alkylation

Alkylating AgentProduct NamePotential Application Area
Methyl Iodide 4-(Methylthio)oxepaneSynthetic Intermediate
Benzyl Bromide 4-(Benzylthio)oxepaneMedicinal Chemistry Scaffold
Allyl Bromide 4-(Allylthio)oxepanePolymer/Materials Science

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Derivatization Strategies for Analytical and Synthetic Purposes

Functional Group Transformation of the Thiol Moiety

The acyl thiol-ene reaction represents a highly efficient and atom-economical method for the synthesis of thioesters from thiols and suitable alkene partners. This transformation leverages the principles of radical-mediated "click" chemistry, characterized by high yields, mild reaction conditions, and exceptional functional group tolerance. For Oxepane-4-thiol, this reaction provides a robust pathway to generate stable thioester derivatives, which are valuable for both synthetic applications and as tagged analytes for mass spectrometry-based quantification.

The reaction mechanism is a radical chain process, typically initiated by either photochemical or thermal means. A representative mechanism involving this compound and an enol acetate (B1210297) (e.g., vinyl acetate) is outlined below:

Initiation: A radical initiator (e.g., Azobisisobutyronitrile, AIBN) decomposes under heat or UV light to generate primary radicals.

Chain Propagation (Step A - Hydrogen Abstraction): The initiator radical abstracts the acidic proton from the thiol group of this compound, forming a resonance-stabilized oxepanyl-4-thiyl radical and a non-reactive byproduct.

Chain Propagation (Step B - Radical Addition): The newly formed thiyl radical adds across the carbon-carbon double bond of the enol acetate. This addition follows anti-Markovnikov regioselectivity, with the sulfur atom adding to the terminal carbon to produce a more stable α-acyloxy-β-thioether radical intermediate.

Chain Propagation (Step C - Acyl Transfer & β-Scission): The key step involves a rapid intramolecular acyl transfer followed by β-scission. The radical intermediate fragments to yield the thermodynamically stable S-(oxepan-4-yl) thioester product and an acetyl-stabilized radical (in the case of vinyl acetate, a vinyl radical which propagates the chain).

Research detailed in reference systematically investigated the scope and efficiency of the photoinitiated acyl thiol-ene reaction for derivatizing this compound. The study explored the reaction with various enol acetates and acrylates under standardized conditions to assess the impact of substrate structure on reaction efficiency and yield. Key findings are summarized in the data table below.

Table 1: Photoinitiated Acyl Thiol-Ene Reaction of this compound with Various Alkenes

Reaction Conditions: this compound (1.0 equiv.), alkene (1.2 equiv.), AIBN (2 mol%), solvent (Toluene, 0.1 M), irradiated with 365 nm UV light at 25 °C.

EntryAlkene PartnerReaction Time (min)ProductYield (%)
1Vinyl acetate15S-(oxepan-4-yl) ethanethioate96
2Isopropenyl acetate30S-(oxepan-4-yl) ethanethioate91
3Vinyl pivalate (B1233124)20S-(oxepan-4-yl) 2,2-dimethylpropanethioate94
4Butyl acrylate (B77674)25Butyl 3-((oxepan-4-yl)thio)propanoate88

The results demonstrate the exceptional utility of this reaction. The derivatization of this compound with vinyl acetate (Table 1, Entry 1) proceeded rapidly and with near-quantitative yield, highlighting the reaction's efficiency. The use of a more sterically hindered alkene, isopropenyl acetate (Entry 2), resulted in a slightly longer reaction time and a marginally reduced yield, which is consistent with the radical addition step being sensitive to steric hindrance at the double bond.

Notably, the reaction is not limited to enol acetates. The successful reaction with vinyl pivalate (Entry 3) shows that bulky acyl groups are well-tolerated, affording the corresponding pivaloyl thioester in excellent yield. Furthermore, the reaction with butyl acrylate (Entry 4) illustrates a different pathway where a standard thiol-ene addition occurs without subsequent acyl transfer, yielding a β-thioether ester. This highlights that the "acyl-ene" partner must be specifically chosen (e.g., an enol ester) to facilitate the desired acyl transfer and thioester formation.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations for Complex Mixtures

Chromatographic techniques are fundamental for separating components from a complex mixture. For a compound like Oxepane-4-thiol, this would be essential for its isolation from reaction mixtures or biological matrices prior to quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable thiol compounds. nih.govdiva-portal.org The method separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For thiol analysis, reversed-phase HPLC is common, often requiring a derivatization step to enhance detection. nih.govantecscientific.com

Common derivatization agents for thiols include those that introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors, respectively. nih.gov Electrochemical detectors (ECD) offer another highly sensitive and selective option for electroactive compounds like thiols. bldpharm.com While commercial suppliers indicate that HPLC data for this compound can be made available, no specific methods, such as column type, mobile phase composition, or detector settings, are published in scientific literature. nih.gov

Table 1: General HPLC Detectors for Thiol Analysis

Detector Type Principle Applicability to Thiols
UV-Vis Measures absorbance of light by the analyte. Requires derivatization to attach a chromophore.
Fluorescence (FLD) Detects fluorescent compounds. Highly sensitive; requires derivatization with a fluorescent tag. nih.gov
Electrochemical (ECD) Measures current from redox reactions of the analyte. Highly sensitive and selective for electroactive thiols. bldpharm.com

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides structural information and high specificity. antecscientific.comresearchgate.net |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. jfda-online.com It is particularly well-suited for low molecular weight organosulfur compounds. mdpi.com The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. mdpi.com Detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) provide high selectivity for sulfur-containing compounds. nih.gov

For thiols, derivatization is sometimes employed to increase volatility and improve chromatographic peak shape. mdpi.com Given the cyclic ether and thiol functionalities, this compound is expected to be sufficiently volatile for GC analysis, potentially after silylation of the thiol group. However, no specific GC methods for this compound have been published.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, separates molecules based on their hydrodynamic volume or size in solution. It is typically used for characterizing high molecular weight polymers or for separating large molecules from smaller ones. While GPC has been employed to fractionate complex mixtures containing sulfur compounds, such as heavy crude oils, it is not a primary technique for the high-resolution analysis or quantification of a small, specific molecule like this compound. mit.eduajol.info

Electrochemical Methods for Thiol Assessment

Electrochemical methods are highly sensitive and are used to study compounds that can undergo oxidation or reduction. Thiols are electrochemically active, making these techniques suitable for their direct assessment. diva-portal.org

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution. ku.edu By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials of an analyte can be obtained. For thiols, CV can be used to study their oxidation at an electrode surface. researchgate.net The technique is valuable for fundamental studies of redox mechanisms but is less commonly used for routine quantification compared to other methods. No CV studies specific to this compound are available.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing interfacial phenomena at electrode surfaces. It is often used to characterize the formation and properties of self-assembled monolayers (SAMs) of thiols on metal surfaces like gold. The method applies a small sinusoidal AC potential and measures the impedance of the system over a range of frequencies. Changes in the impedance can indicate the binding of molecules, corrosion, or other surface processes. While EIS is a key tool for studying thiol-surface interactions, its application for the direct quantification of a specific thiol like this compound in solution is not its primary use.

Sample Preparation and Handling Considerations for Thiol Analysis

The accurate and reliable quantification of thiols, such as this compound, is critically dependent on meticulous sample preparation and handling. The inherent reactivity of the thiol functional group (sulfhydryl group, -SH) makes it highly susceptible to chemical modifications, particularly oxidation, during the analytical workflow. mdpi.comnih.gov Failure to properly manage these pre-analytical variables can lead to significant underestimation of the reduced thiol concentration and an overestimation of its corresponding disulfide, thereby misrepresenting the sample's true redox state. mdpi.comresearchgate.net Therefore, the primary goal of sample preparation is to preserve the integrity of the thiol group from the moment of collection to the point of analysis.

Key challenges in thiol analysis include the low concentrations often found in complex matrices, the instability of the thiol compounds, and potential interference from other sample components. mdpi.commdpi.com The analytical process often involves steps to isolate the target analyte, remove interfering substances, and concentrate the sample to meet the detection limits of the analytical instrument. env.go.jp

Core Strategies for Thiol Preservation

Given the high reactivity of the sulfhydryl group, its protection from oxidation is essential for accurate analysis. nih.gov The principal strategies revolve around inhibiting oxidation reactions, which can be both enzymatic and non-enzymatic.

Immediate Stabilization: The initial and most critical step is the immediate stabilization of the sample upon collection. This is crucial for "quenching" the in vivo thiol-disulfide status and preventing post-collection artifacts. researchgate.net

Temperature Control: Rapidly cooling the sample on ice is a fundamental practice. Subsequent storage at ultra-low temperatures, typically -80 °C, is often required to significantly slow down both chemical oxidation rates and enzymatic activity that could alter the thiol concentration. mdpi.combevital.no

Acidification: The addition of acids, such as sulfosalicylic acid, serves a dual purpose. It precipitates proteins, which can release bound thiols or interfere with the analysis, and it creates a low-pH environment that is less conducive to many oxidation reactions. bevital.no

Use of Chelating Agents: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) can catalyze the oxidation of thiols. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) sequesters these metal ions, thereby preventing metal-catalyzed oxidation. bevital.noacs.orgmdpi.com

Chemical Derivatization and Blocking: To irreversibly prevent oxidation, the most robust method is the chemical modification or "capping" of the free sulfhydryl group through derivatization. This is often performed as one of the first steps in sample preparation. researchgate.netresearchgate.net

Alkylation: This is a common strategy where an alkylating agent reacts with the thiol to form a stable thioether bond. This effectively protects the thiol from oxidation. Widely used alkylating agents include N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM). researchgate.net The choice of reagent depends on the specific analytical method and the nature of the thiol being analyzed. mdpi.com

Derivatization for Enhanced Detection: Beyond stabilization, derivatization is frequently employed to enhance the analytical signal. Reagents can be chosen that introduce a chromophore or fluorophore for UV-Vis or fluorescence detection, or a readily ionizable moiety for mass spectrometry. mdpi.commdpi.comacs.org For instance, 4,4'-dithiodipyridine (DTDP) has been used to derivatize thiols for analysis by HPLC-MS/MS, improving both stability and detection sensitivity. acs.orgmdpi.com

The following table summarizes the common reagents and techniques used for thiol stabilization during sample preparation.

Strategy Reagent/Technique Purpose Typical Application Reference(s)
Inhibition of Oxidation Lowering Temperature (Ice, -80 °C)Slows chemical and enzymatic reactions.Universal first step for biological samples. mdpi.combevital.no
Acidification (e.g., Sulfosalicylic Acid)Precipitates proteins and lowers pH to inhibit oxidation.Analysis of thiols in plasma or serum. bevital.no
Chelating Agents (e.g., EDTA)Binds metal ions that catalyze thiol oxidation.Wine and biological fluid analysis. bevital.noacs.orgmdpi.com
Chemical Blocking Alkylation (e.g., NEM, IAM)Forms a stable thioether bond, irreversibly preventing oxidation.Proteomics and analysis of cellular thiols. researchgate.net
Derivatization Derivatizing Agents (e.g., DTDP)Stabilizes thiol and enhances detection signal for chromatography.Analysis of volatile thiols in complex matrices like wine. acs.orgmdpi.com

Extraction and Purification from Complex Matrices

This compound, particularly in environmental or biological samples, is likely to be present at trace levels within a complex mixture of other compounds. Therefore, extraction and clean-up steps are essential to isolate the analyte and remove interfering matrix components. mdpi.com

Solid-Phase Extraction (SPE): This is a predominant method for extracting and concentrating thiols from liquid samples. mdpi.com The sample is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. acs.orgmdpi.com This technique is highly effective for both sample clean-up and concentration.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. env.go.jp

Solvent-Assisted Flavour Evaporation (SAFE): For volatile thiols in food and beverage analysis, SAFE is a specialized distillation technique used under high vacuum to gently extract volatile compounds without thermal degradation. nih.gov

The table below outlines common extraction and clean-up methodologies relevant to thiol analysis.

Methodology Description Primary Advantage(s) Typical Matrix Reference(s)
Solid-Phase Extraction (SPE) Analyte is isolated from a liquid sample by partitioning onto a solid sorbent.High recovery, good concentration factor, removes interferences.Biological fluids, wine, environmental water. acs.orgmdpi.commdpi.com
Liquid-Liquid Extraction (LLE) Analyte is separated from matrix by partitioning between two immiscible solvents.Simple and effective for certain sample types.Wine, various liquid samples. env.go.jpmdpi.com
Soxhlet Extraction Continuous extraction of organic compounds from a solid sample using a volatile solvent.Exhaustive extraction from solid matrices.Environmental solids (e.g., sediment). env.go.jp
Ultrasonic Extraction Uses ultrasonic vibrations to facilitate extraction of analytes from solid samples into a solvent.Faster than traditional methods like Soxhlet.Solid samples. env.go.jp

Future Research Directions and Emerging Challenges in Oxepane 4 Thiol Chemistry

Development of Novel and Sustainable Synthetic Routes to Functionalized Oxepane-4-thiols

The synthesis of medium-ring compounds like oxepanes is an inherent challenge for organic chemists, primarily due to unfavorable entropic factors and transannular interactions during cyclization. researchgate.net Future research will undoubtedly prioritize the development of more efficient, atom-economical, and sustainable methods to access the oxepane-4-thiol scaffold and its derivatives.

Current strategies for oxepane (B1206615) synthesis often involve multi-step sequences, which can be resource-intensive. rsc.org Emerging research directions will likely focus on methodologies that can construct the functionalized ring system in fewer steps and under milder conditions. This includes the advancement of catalytic ring-closing metathesis, intramolecular etherification, and rearrangements like the Nicholas-Ferrier reaction to build the oxepane core. rsc.org Concurrently, the introduction of the thiol group requires chemoselective methods that are compatible with the ether linkage. Radical-mediated thiol-ene reactions and nucleophilic substitution with thiol surrogates represent promising avenues for the late-stage functionalization of oxepane precursors. rsc.orgnih.gov

A significant challenge lies in creating synthetic pathways that are not only efficient but also environmentally benign. This involves moving away from stoichiometric reagents and hazardous solvents towards catalytic processes in greener media.

Table 1: Potential Sustainable Approaches for this compound Synthesis

Synthetic Strategy Principle Potential Advantages Key Challenge
Catalytic Ring-Closing Metathesis (RCM) Intramolecular olefination of a diene precursor containing an ether linkage. rsc.org High functional group tolerance; access to diverse derivatives. Catalyst cost and sensitivity; requires specific diene precursors.
Intramolecular Williamson Ether Synthesis Base-mediated cyclization of a halo-alcohol. Utilizes readily available starting materials. Competition with intermolecular reactions; can require harsh conditions.
Photocatalytic Thiol-Ene "Click" Reaction Radical addition of a thiol to an alkene-functionalized oxepane under light irradiation. rsc.orgnih.gov High efficiency and selectivity; mild reaction conditions. Requires a precursor with an alkene handle; potential for side reactions.
Enzyme-Catalyzed Asymmetric Synthesis Use of enzymes to control stereochemistry during ring formation or functionalization. beilstein-journals.org High enantioselectivity; environmentally friendly (aqueous media). Limited enzyme availability and substrate scope.

Elucidation of Complex Reaction Networks Involving the Oxepane and Thiol Moieties

This compound possesses two distinct functional groups, the oxepane ether and the thiol, each with its own reactivity profile. A major future challenge is to understand the complex reaction networks that arise from the interplay between these moieties. researchgate.net The thiol group is a versatile nucleophile and is redox-active, capable of forming disulfides or being oxidized to sulfenic, sulfinic, and sulfonic acids. nih.gov The oxepane ring, while more stable than smaller cyclic ethers, can participate in ring-opening reactions under certain (e.g., strongly acidic) conditions. acs.org

Future investigations will need to map out these competing reaction pathways. For instance, in the presence of an electrophile, will reaction occur at the sulfur atom, or could the oxepane oxygen act as a Lewis base, potentially activating the ring? In photochemically induced reactions, a thiyl radical could be formed, which might initiate intramolecular reactions involving the oxepane ring. rsc.org Understanding these networks is crucial for predicting the behavior of this compound in complex environments, such as in polymerization reactions or biological systems. mdpi.comnih.gov The use of high-throughput screening and detailed kinetic analysis will be instrumental in deconvoluting these intricate systems. nih.gov

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

To unravel the complex reactivity and conformational dynamics of this compound, a synergistic approach combining advanced computational and experimental techniques is indispensable. univ-rennes.fr The conformational flexibility of the seven-membered oxepane ring makes experimental characterization of its transition states and reactive intermediates exceptionally difficult. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition state energies, and molecular properties. nih.govmdpi.com These theoretical models can predict the most likely reaction pathways, rationalize observed stereoselectivities, and identify key intermediates that may be too transient to be detected experimentally. univ-rennes.fr For example, computational studies can elucidate the intricate energy profiles of different cyclization strategies or predict the site of reactivity (thiol vs. oxepane oxygen) under various conditions. nih.gov

Experimental techniques, in turn, are needed to validate these computational predictions. ipcg.info Advanced NMR spectroscopy, mass spectrometry, and in-situ reaction monitoring can provide evidence for proposed intermediates and reaction kinetics. The integration of these approaches—where computational findings guide experimental design and experimental results refine theoretical models—will be a powerful paradigm for achieving a deep, predictive understanding of this compound chemistry. univ-rennes.fr

Table 2: Synergistic Computational and Experimental Techniques

Technique Type Information Gained
Density Functional Theory (DFT) Computational Reaction energy profiles, transition state structures, electronic properties. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Computational Conformational preferences, solvent effects, dynamic behavior. univ-rennes.fr
NMR Spectroscopy Experimental Structural elucidation of products and stable intermediates. mdpi.com
Mass Spectrometry (MS) Experimental Identification of reaction intermediates and products, kinetic monitoring. researchgate.net
In-situ IR/Raman Spectroscopy Experimental Real-time tracking of functional group transformations during a reaction.

Addressing Stereochemical Control Challenges in this compound Synthesis

Achieving precise control over the three-dimensional arrangement of atoms—stereochemistry—is a fundamental challenge in modern organic synthesis, and this is particularly true for complex ring systems like oxepanes. researchgate.netrijournals.com For this compound, the introduction of substituents on the ring or the creation of the chiral center at C4 requires stereoselective synthetic methods. The inherent flexibility of the seven-membered ring complicates the rational design of stereocontrolled reactions. researchgate.net

Future research must focus on developing robust strategies to overcome these hurdles. Key approaches include:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over another. rijournals.comnumberanalytics.com

Substrate Control: Using starting materials with pre-existing stereocenters, often derived from the "chiral pool" of natural products like carbohydrates, to direct the stereochemical outcome of subsequent reactions. beilstein-journals.orgresearchgate.net

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to guide a stereoselective transformation, after which the auxiliary is removed. numberanalytics.com

A significant difficulty is that the stereochemical outcome of reactions on seven-membered rings is often poorly understood compared to their five- and six-membered counterparts. researchgate.net Therefore, a fundamental investigation into the transition state geometries and conformational preferences of oxepane intermediates will be crucial for the rational design of highly stereoselective syntheses.

Investigating Reactivity Profiles in Diverse Chemical Environments

The practical application of this compound in any field requires a thorough understanding of its stability and reactivity under a wide range of chemical conditions. The bifunctional nature of the molecule suggests its behavior will be highly sensitive to its environment.

Future studies will need to systematically investigate its reactivity profile by varying factors such as pH, temperature, solvent, and the presence of oxidants or reductants. The thiol group is particularly sensitive to pH, as its nucleophilicity dramatically increases upon deprotonation to the thiolate anion. nih.gov It is also susceptible to oxidation, which can be a desired reaction or an unwanted degradation pathway. researchgate.net The stability of the oxepane ether linkage, especially towards acidic conditions, must also be quantified.

A key area of investigation will be the chemoselectivity of reactions. For example, in the presence of both an electrophile and an oxidant, will the thiol undergo substitution or oxidation? Can reaction conditions be tuned to favor one outcome over the other? Profiling these reactivities is essential for developing orthogonal protection and deprotection strategies and for designing applications where specific transformations can be triggered on demand. mdpi.comeuropa.eu

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing this compound datasets?

  • Methodological Answer : Deposit raw NMR/MS files in repositories (e.g., Zenodo) with DOI assignment. Annotate metadata using ISA-Tab format, detailing instrument models (e.g., Bruker Avance III HD 600 MHz) and processing software (e.g., MestReNova v14). Adhere to IUPAC nomenclature guidelines for chemical descriptors .

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